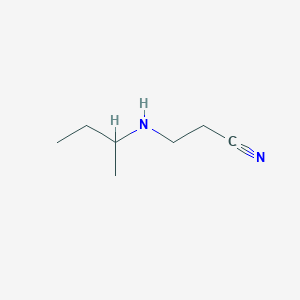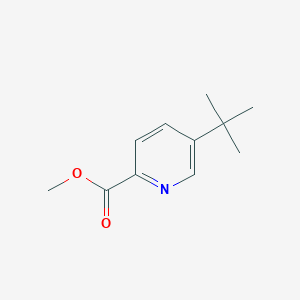
N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide
Descripción general
Descripción
N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide is an organic compound known for its unique chemical structure and properties. It is widely used in various industrial and scientific applications due to its stability and effectiveness in specific reactions.
Mecanismo De Acción
Target of Action
N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide, also known as N523, is primarily used as an extractant . Its primary target is lithium ions . Lithium ions are crucial in various industries, especially in the production of lithium-ion batteries for electric vehicles and energy storage .
Mode of Action
N523 interacts with lithium ions through a process known as solvent extraction . In this process, N523 forms a complex with lithium ions, effectively separating them from other metal ions present in the solution . This interaction results in the extraction of lithium ions from the solution .
Biochemical Pathways
The extraction of lithium ions by N523 affects the lithium recovery pathway . By forming a complex with lithium ions, N523 enables the selective extraction of lithium from solutions that also contain other metal ions . This selectivity is crucial for the efficient recovery of lithium from various sources, such as salt lake brine .
Result of Action
The result of N523’s action is the efficient and selective extraction of lithium ions from solutions with high concentrations of other metal ions . This extraction process is crucial for the production of lithium, which is in high demand for various applications, particularly in the energy sector .
Action Environment
The efficacy and stability of N523’s action can be influenced by various environmental factors. For instance, the extraction process is exothermic, meaning it releases heat . Therefore, lower temperatures can promote lithium extraction . Additionally, the concentration of lithium and other metal ions in the solution can also affect the extraction efficiency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide typically involves the reaction of 2-ethylhexylamine with 2,2-dimethylpropanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Comparación Con Compuestos Similares
Similar Compounds
N,N-bis(2-ethylhexyl)acetamide: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
N,N-bis(2-ethylhexyl)phthalate: Used as a plasticizer with distinct physical and chemical properties.
N,N-bis(2-ethylhexyl)amine: A simpler amine derivative with different uses in organic synthesis.
Uniqueness
N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide stands out due to its specific structural features, which confer unique reactivity and stability. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propiedades
IUPAC Name |
N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43NO/c1-8-12-14-18(10-3)16-22(20(23)21(5,6)7)17-19(11-4)15-13-9-2/h18-19H,8-17H2,1-7H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFOPGYFSLHCQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN(CC(CC)CCCC)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B3116192.png)






![(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetrafluoro-6-(trifluoromethyl)heptan-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one](/img/structure/B3116235.png)





